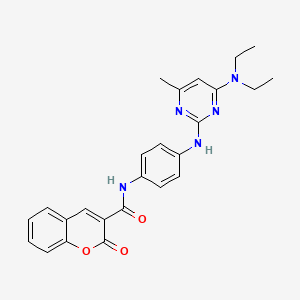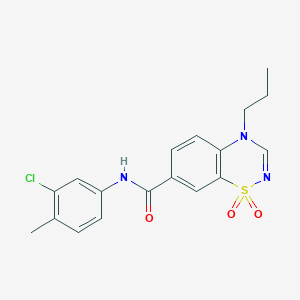
1-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane is a complex organic compound that features a combination of piperazine, pyridazine, and azepane moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as piperazine and pyridazine derivatives, followed by their functionalization and coupling. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets.
Medicine: Potential use as a therapeutic agent due to its structural features.
Industry: Applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
6-(4-(4-Propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: Studied for their anticancer properties.
Uniqueness
1-(6-(4-(Phenylsulfonyl)piperazin-1-yl)pyridazin-3-yl)azepane is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C20H27N5O2S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
1-[6-[4-(benzenesulfonyl)piperazin-1-yl]pyridazin-3-yl]azepane |
InChI |
InChI=1S/C20H27N5O2S/c26-28(27,18-8-4-3-5-9-18)25-16-14-24(15-17-25)20-11-10-19(21-22-20)23-12-6-1-2-7-13-23/h3-5,8-11H,1-2,6-7,12-17H2 |
Clé InChI |
POEXWMAOTUVJCG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-[4-(2-methylphenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11253980.png)
![2-{[6-(2-Acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11253986.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11253991.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B11254001.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-methylpiperidine-1-carbodithioate](/img/structure/B11254007.png)

![N-(2,6-dimethylphenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11254012.png)
![3-cyclohexyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B11254013.png)
![2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11254016.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254020.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B11254025.png)
![2-{[5-(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11254033.png)

